Cas no 620549-38-4 ((2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

The compound (2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one is a structurally complex benzofuran derivative with potential applications in pharmaceutical and materials research. Its key features include a conjugated furan-methylidene moiety and a 2-chlorophenylmethoxy substituent, which may enhance reactivity and binding affinity in biological systems. The Z-configuration of the exocyclic double bond contributes to its stereochemical stability, while the dihydrobenzofuranone core offers a rigid scaffold for further functionalization. This compound is of interest due to its potential as a synthetic intermediate or bioactive molecule, particularly in the development of novel therapeutic agents. Its well-defined structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies.
(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one structure
620549-38-4 structure
商品名:(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one
CAS番号:620549-38-4
MF:C20H13ClO4
メガワット:352.767824888229
CID:5418636

(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • (2Z)-6-[(2-chlorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
    • (2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one
    • インチ: 1S/C20H13ClO4/c21-17-6-2-1-4-13(17)12-24-15-7-8-16-18(10-15)25-19(20(16)22)11-14-5-3-9-23-14/h1-11H,12H2
    • InChIKey: MMZODEDCKSQBCD-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(OCC3=CC=CC=C3Cl)=CC=C2C(=O)C1=CC1=CC=CO1

(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-0697-10mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3385-0697-100mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
100mg
$248.0 2023-04-26
Life Chemicals
F3385-0697-30mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3385-0697-5μmol
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3385-0697-20μmol
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3385-0697-4mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3385-0697-2mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3385-0697-5mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3385-0697-2μmol
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3385-0697-1mg
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
620549-38-4 90%+
1mg
$54.0 2023-04-26

(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one 関連文献

(2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Introduction to Compound with CAS No. 620549-38-4 and Its Applications in Chemical Biology

Compound with the CAS number 620549-38-4 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The systematic name of this compound, (2Z)-6-(2-chlorophenyl)methoxy-2-(furan-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one, provides a detailed insight into its structural features and potential biological activities. This article aims to explore the compound's chemical properties, its significance in modern research, and its potential applications in drug development.

The molecular structure of this compound consists of several key functional groups that contribute to its unique properties. The presence of a furan ring and a benzofuranone core suggests potential interactions with biological targets, while the 2-chlorophenyl moiety may enhance its binding affinity. These structural elements are often exploited in the design of bioactive molecules, making this compound a valuable candidate for further investigation.

In recent years, there has been a growing interest in molecules that incorporate heterocyclic structures due to their diverse biological activities. The furan ring in this compound is particularly noteworthy, as it is known to be a common motif in natural products and pharmacologically active compounds. Studies have shown that furan derivatives can exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in this molecule may contribute to its unique pharmacological profile.

The benzofuranone core is another critical feature of this compound. Benzofuranones have been extensively studied for their potential therapeutic applications, particularly in the context of central nervous system disorders and cancer. Research has demonstrated that benzofuranone derivatives can modulate various signaling pathways, making them promising candidates for drug development. The combination of these structural elements in the compound with CAS No. 620549-38-4 suggests that it may possess significant biological activity.

The 2-chlorophenyl substituent is also an important consideration in the context of drug design. Chlorophenyl groups are frequently found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. In this compound, the chlorophenyl moiety may interact with biological targets in a manner similar to other chlorinated aromatic compounds known to exhibit potent biological effects.

The methoxy group at the 6-position of the benzofuranone core further contributes to the compound's complexity and potential biological activity. Methoxy groups are commonly found in natural products and have been shown to influence the pharmacokinetic properties of molecules. In this context, the methoxy group may play a role in determining the compound's solubility, bioavailability, and metabolic fate.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental assays. By leveraging techniques such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and biological targets. These computational studies have suggested that the molecule may interact with enzymes and receptors involved in various disease pathways.

In addition to computational studies, experimental research has also provided valuable insights into the biological activity of this compound. Preliminary experiments have indicated that it exhibits promising effects on certain cellular models. For instance, studies have shown that it can modulate the activity of enzymes involved in inflammation and cell proliferation. These findings align with the structural features of the molecule and support its potential as a lead compound for drug development.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions. Researchers have developed innovative synthetic strategies to construct the complex framework of this molecule efficiently. These synthetic approaches not only highlight the versatility of modern organic chemistry but also provide valuable insights into the structural requirements for biological activity.

The future prospects for this compound are exciting and multifaceted. Ongoing research aims to optimize its chemical structure to enhance its biological activity and pharmacokinetic properties. By employing techniques such as structure-activity relationship (SAR) studies, researchers can systematically modify specific parts of the molecule to improve its efficacy and selectivity. Additionally, explorations into new synthetic routes may enable the scalable production of this compound for further research and development.

The broader implications of this research extend beyond individual compounds like those with CAS No. 620549-38-4. They contribute to our understanding of how structural features influence biological activity, which is fundamental to rational drug design. As our knowledge base grows, so does our ability to design molecules with tailored properties for specific therapeutic applications.

In conclusion, Compound with CAS No. 620549-38-4 is a structurally complex molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into various disease pathways. With continued advancements in both computational and experimental techniques, we can expect more discoveries like this one that will shape the future of drug development.

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